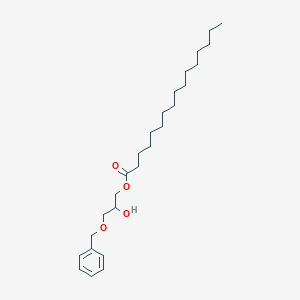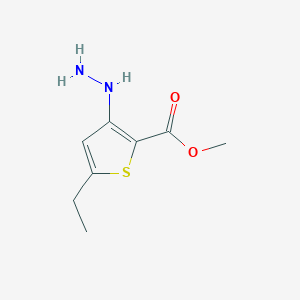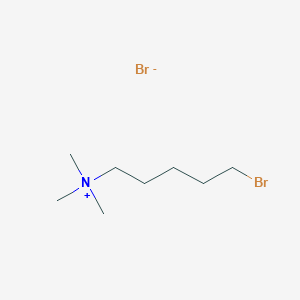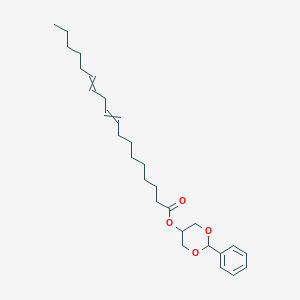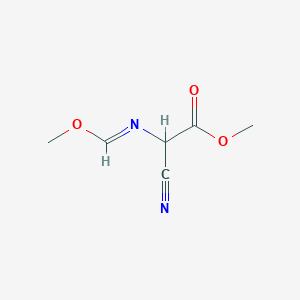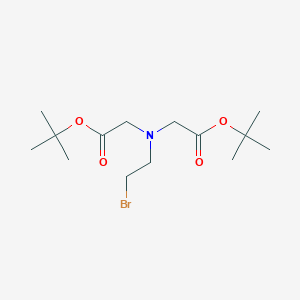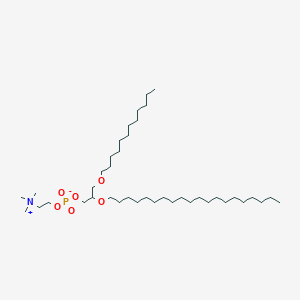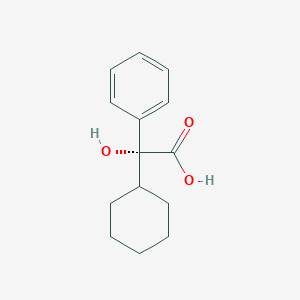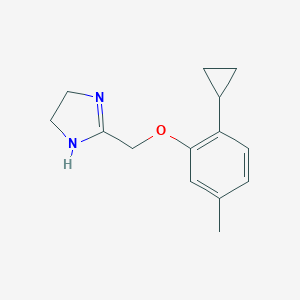
1-Desmetil 2-Metil Granisetrón (Impureza A de Granisetrón)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis 1-Desmethyl 2-Methyl Granisetron is synthesized from granisetron. Granisetron synthesis involves several stages including hydrolysis, diazotization, reduction, cyclization, and methylation processes. For example, granisetron hydrochloride synthesis involves starting with isatin and proceeding through these stages to yield the final compound (Jia, 2000), (Cen Junda, 2009).
Molecular Structure Analysis Granisetron and its derivatives, including 1-Desmethyl 2-Methyl Granisetron, have a complex molecular structure. The crystal structures of granisetron and its complexes have been studied using X-ray diffraction, revealing details about the conformation and interactions of the molecule (Ravikumar & Sridhar, 2010).
Chemical Reactions and Properties Granisetron undergoes various metabolic reactions in the human body, involving cytochrome P450 enzymes. The metabolism of granisetron produces major products such as 7-hydroxy and 9'-desmethyl granisetron, which relate to the impurity (Bloomer et al., 1994), (Nakamura et al., 2005).
Physical Properties Analysis Granisetron's physical properties, including its solubility and stability, have been analyzed in various formulations. Its stability and the presence of degradation products in pharmaceutical forms have been studied using high-performance liquid chromatography (HPLC) methods (Hewala et al., 2010), (Hewala et al., 2011).
Chemical Properties Analysis Granisetron's chemical properties, particularly its interaction with 5-HT3 receptors, have been the subject of extensive research. Studies have explored granisetron derivatives for potential biophysical probes for the 5-HT3 receptor, providing insights into its chemical behavior and receptor interactions (Vernekar et al., 2010).
Aplicaciones Científicas De Investigación
Gestión de Náuseas y Vómitos
Granisetrón, un antagonista potente y altamente selectivo del receptor 5-HT 3, se utiliza para el tratamiento de náuseas y vómitos inducidos por quimioterapia, radiación y posoperatorios . Tiene poca o ninguna afinidad por otros receptores, lo que se cree que subyace a los perfiles de seguridad y efectos secundarios favorables de este agente .
Uso en Oncología y Entornos Quirúrgicos
Amplios datos de ensayos clínicos han demostrado que granisetrón es un agente eficaz y bien tolerado para el tratamiento de náuseas y vómitos en entornos de oncología y cirugía .
Uso en Poblaciones Especiales
Se ha demostrado que granisetrón es eficaz y bien tolerado en poblaciones especiales, como pacientes refractarios al tratamiento antiemético, pacientes con insuficiencia hepática o renal y niños . Su perfil de seguridad y el potencial mínimo de interacciones medicamentosas lo convertirían en un agente antiemético de elección para pacientes con cáncer de edad avanzada .
Uso en Radioterapia
En un ensayo aleatorizado doble ciego que involucró a 34 pacientes, se demostró que el granisetrón oral era más eficaz para prevenir las náuseas y los vómitos en pacientes que recibían irradiación corporal total hiperfraccionada .
Pruebas Farmacéuticas
1-Desmetil 2-Metil Granisetrón (Impureza A de Granisetrón) se utiliza como un estándar de referencia de alta calidad para las pruebas farmacéuticas .
Cuantificación Espectrofotométrica
Se ha establecido una técnica espectrofotométrica ultravioleta (UV) sensible, precisa, simple y validada mediante el método de regresión multilineal para la evaluación de Granisetrón en el fármaco a granel y las formulaciones farmacéuticas .
Mecanismo De Acción
Target of Action
It’s worth noting that granisetron, the parent compound, is a well-known antagonist of the serotonin receptor (5-ht3 receptor)
Mode of Action
If it acts similarly to Granisetron, it may function as an antagonist of the 5-HT3 receptor . This means it could bind to these receptors and block their activation by serotonin, a neurotransmitter involved in nausea and vomiting.
Biochemical Pathways
If it acts like granisetron, it may influence the signaling pathway of the 5-ht3 receptor . By blocking this receptor, it could potentially disrupt the transmission of signals that trigger nausea and vomiting.
Result of Action
If it behaves like Granisetron, it may prevent the activation of 5-HT3 receptors , potentially reducing the occurrence of nausea and vomiting.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Desmethyl 2-Methyl Granisetron can be achieved through a multi-step organic synthesis process.", "Starting Materials": [ "Granisetron", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetic acid", "Sodium sulfate", "Methylene chloride", "Ethanol" ], "Reaction": [ "Granisetron is first reacted with sodium borohydride in methanol to reduce the imine group to an amine group.", "The resulting product is then treated with hydrochloric acid to remove the N-methyl group, forming 1-Desmethyl Granisetron.", "Next, sodium hydroxide is added to the reaction mixture to form the sodium salt of 1-Desmethyl Granisetron.", "Acetic anhydride is then added to the reaction mixture to acetylate the secondary amine group, forming 1-Desmethyl 2-Acetylamino Granisetron.", "The acetylated product is then treated with acetic acid and sodium sulfate to remove the acetyl group, forming 1-Desmethyl 2-Amino Granisetron.", "Finally, the amino group is methylated using methylene chloride and ethanol to form 1-Desmethyl 2-Methyl Granisetron, which is the desired product." ] } | |
Número CAS |
127472-42-8 |
Fórmula molecular |
C18H24N4O |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)20-22(17)2/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+ |
Clave InChI |
INMQDEMSQWWCSB-AGUYFDCRSA-N |
SMILES isomérico |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C |
SMILES canónico |
CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C |
Sinónimos |
endo-N-(9-Methyl-9-Azabicyclo[3.3.1]non-3-yl)-2-methyl-2H-indazole_x000B_-3-carboxamide; Granisetron Impurity A; USP Granisetron Related Compound A; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



